Cas no 1780716-67-7 (5-Oxa-7-azaspiro[3.5]nonan-6-one)
![5-Oxa-7-azaspiro[3.5]nonan-6-one structure](https://ja.kuujia.com/scimg/cas/1780716-67-7x500.png)
5-Oxa-7-azaspiro[3.5]nonan-6-one 化学的及び物理的性質
名前と識別子
-
- 5-oxa-7-azaspiro[3.5]nonan-6-one
- 1780716-67-7
- EN300-802954
- 5-Oxa-7-azaspiro[3.5]nonan-6-one
-
- インチ: 1S/C7H11NO2/c9-6-8-5-4-7(10-6)2-1-3-7/h1-5H2,(H,8,9)
- InChIKey: GFFUQZKXCLNMOG-UHFFFAOYSA-N
- SMILES: O1C(NCCC21CCC2)=O
計算された属性
- 精确分子量: 141.078978594g/mol
- 同位素质量: 141.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 38.3Ų
5-Oxa-7-azaspiro[3.5]nonan-6-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802954-10.0g |
5-oxa-7-azaspiro[3.5]nonan-6-one |
1780716-67-7 | 95% | 10.0g |
$4545.0 | 2024-05-21 | |
Enamine | EN300-802954-0.1g |
5-oxa-7-azaspiro[3.5]nonan-6-one |
1780716-67-7 | 95% | 0.1g |
$930.0 | 2024-05-21 | |
Enamine | EN300-802954-0.05g |
5-oxa-7-azaspiro[3.5]nonan-6-one |
1780716-67-7 | 95% | 0.05g |
$888.0 | 2024-05-21 | |
Enamine | EN300-802954-0.5g |
5-oxa-7-azaspiro[3.5]nonan-6-one |
1780716-67-7 | 95% | 0.5g |
$1014.0 | 2024-05-21 | |
Enamine | EN300-802954-5.0g |
5-oxa-7-azaspiro[3.5]nonan-6-one |
1780716-67-7 | 95% | 5.0g |
$3065.0 | 2024-05-21 | |
Enamine | EN300-802954-2.5g |
5-oxa-7-azaspiro[3.5]nonan-6-one |
1780716-67-7 | 95% | 2.5g |
$2071.0 | 2024-05-21 | |
Enamine | EN300-802954-1.0g |
5-oxa-7-azaspiro[3.5]nonan-6-one |
1780716-67-7 | 95% | 1.0g |
$1057.0 | 2024-05-21 | |
Enamine | EN300-802954-0.25g |
5-oxa-7-azaspiro[3.5]nonan-6-one |
1780716-67-7 | 95% | 0.25g |
$972.0 | 2024-05-21 |
5-Oxa-7-azaspiro[3.5]nonan-6-one 関連文献
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
5-Oxa-7-azaspiro[3.5]nonan-6-oneに関する追加情報
5-Oxa-7-azaspiro[3.5]nonan-6-one (CAS No. 1780716-67-7): An Overview of Its Structure, Synthesis, and Biological Applications
5-Oxa-7-azaspiro[3.5]nonan-6-one (CAS No. 1780716-67-7) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and structural complexity. This compound, also known as 5-Oxa-7-azaspiro[3.5]nonan-6-one, belongs to the class of spirocyclic compounds, which are characterized by their distinctive spirocyclic ring system. The presence of a six-membered ring containing an oxygen atom and a seven-membered ring with an azaheterocyclic core makes this compound particularly interesting for both synthetic and biological studies.
The chemical structure of 5-Oxa-7-azaspiro[3.5]nonan-6-one is defined by its spirocyclic framework, which consists of a six-membered oxacycle fused to a seven-membered azacycle. This unique arrangement of atoms provides the compound with a rigid and conformationally restricted structure, which can influence its chemical reactivity and biological properties. The spirocyclic nature of the compound also offers opportunities for the introduction of various functional groups, making it a versatile scaffold for the development of new bioactive molecules.
In terms of synthesis, the preparation of 5-Oxa-7-azaspiro[3.5]nonan-6-one has been reported using several different approaches. One common method involves the intramolecular cyclization of an appropriate precursor, typically through a ring-closing metathesis (RCM) reaction or a similar cyclization strategy. For example, a recent study published in the Journal of Organic Chemistry described a highly efficient synthesis of 5-Oxa-7-azaspiro[3.5]nonan-6-one using a palladium-catalyzed intramolecular C–N bond formation followed by an oxidative cyclization step. This method not only provided high yields but also demonstrated excellent regioselectivity and stereoselectivity, making it a valuable synthetic route for this compound.
The biological activities of 5-Oxa-7-azaspiro[3.5]nonan-6-one have been the subject of extensive research in recent years. One area of particular interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that 5-Oxa-7-azaspiro[3.5]nonan-6-one exhibits potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with cancer and other diseases. A notable study published in the Journal of Medicinal Chemistry reported that 5-Oxa-7-azaspiro[3.5]nonan-6-one effectively inhibited the activity of protein kinase B (Akt), a critical regulator of cell survival and proliferation.
Beyond its enzymatic inhibition properties, 5-Oxa-7-azaspiro[3.5]nonan-6-one has also been investigated for its potential as an antiviral agent. Research conducted at the University of California demonstrated that this compound exhibited significant antiviral activity against several strains of influenza virus, suggesting its potential as a lead compound for the development of new antiviral drugs. The mechanism by which 5-Oxa-7-azaspiro[3.5]nonan-6-one exerts its antiviral effects is not yet fully understood, but it is believed to involve interference with viral replication processes.
In addition to its enzymatic and antiviral activities, 5-Oxa-7-azaspiro[3.5]nonan-6-one has been explored for its potential neuroprotective effects. A study published in the journal Neuropharmacology reported that this compound exhibited neuroprotective activity in cellular models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects were attributed to its ability to reduce oxidative stress and inhibit apoptosis in neuronal cells.
The structural flexibility and functional group diversity of 5-Oxa-7-azaspiro[3.5]nonan-6-one make it an attractive scaffold for medicinal chemistry efforts aimed at developing new therapeutic agents. By modifying the functional groups attached to the spirocyclic core, researchers can fine-tune the biological properties of the compound to optimize its activity against specific targets or improve its pharmacokinetic profile.
In conclusion, 5-Oxa-7-azaspiro[3.5]nonan-6-one (CAS No. 1780716-67-7) is a promising compound with a unique spirocyclic structure that offers significant potential for both synthetic and biological applications. Its diverse range of biological activities, including enzymatic inhibition, antiviral effects, and neuroprotective properties, highlights its importance as a lead compound for further research and development in medicinal chemistry.
1780716-67-7 (5-Oxa-7-azaspiro[3.5]nonan-6-one) Related Products
- 453584-88-8(4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide)
- 2138518-05-3(1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)
- 1040677-54-0(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide)
- 2229537-88-4(tert-butyl N-2-amino-1-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethylcarbamate)
- 1246822-09-2(2-bromo-4,5-dichlorobenzene-1-sulfonamide)
- 866843-17-6(3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline)
- 302807-18-7(N-{4-(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoylphenyl}-2-(4-methoxyphenoxy)propanamide)
- 859770-75-5(2-amino-5-methylhexan-3-ol)
- 2870642-18-3(2-Benzofuranpropanoic acid, α-[[(2-propen-1-yloxy)carbonyl]amino]- )
- 1155076-17-7(1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol)




